molecular formula C16H12Cl2N2O2 B5706341 N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide

Cat. No.: B5706341
M. Wt: 335.2 g/mol
InChI Key: YUTPNACUHNNFJB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a dichlorophenyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, pressure regulation, and the use of industrial-grade catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Propanil: N-(3,4-dichlorophenyl)propanamide, a related compound, is widely used as a herbicide.

    3,4-Dichloroaniline: A precursor in the synthesis of various benzoxazole derivatives.

Uniqueness

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide is unique due to its specific benzoxazole structure, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c1-2-15(21)19-10-4-6-14-13(8-10)20-16(22-14)9-3-5-11(17)12(18)7-9/h3-8H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTPNACUHNNFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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